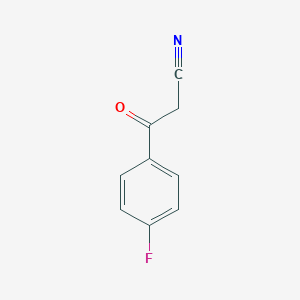

4-Fluorobenzoylacetonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJBBLDAJBJVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382482 | |

| Record name | 4-Fluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-67-9 | |

| Record name | 4-Fluoro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4640-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROBENZOYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1LTB8K2DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzoylacetonitrile: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzoylacetonitrile, a versatile synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its unique chemical structure, featuring a fluorinated benzene ring coupled with a keto-nitrile moiety, provides a valuable scaffold for the synthesis of a diverse range of biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis and the synthesis of notable derivatives are presented, alongside a summary of its spectroscopic and biological data. Furthermore, this guide explores the signaling pathways modulated by prominent drug molecules derived from this intermediate, offering insights into their mechanisms of action.

Chemical Structure and Properties

This compound, also known by its synonyms 3-(4-Fluorophenyl)-3-oxopropanenitrile and 4-Fluorophenacyl cyanide, is a crystalline solid.[1][2] Its chemical structure consists of a benzoyl group substituted with a fluorine atom at the para position, and an acetonitrile group attached to the carbonyl carbon.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(4-fluorophenyl)-3-oxopropanenitrile | [1] |

| Synonyms | 4-Fluorophenacyl cyanide, 3-Oxo-3-(4-fluorophenyl)propionitrile | [1][2] |

| CAS Number | 4640-67-9 | [1][2] |

| Molecular Formula | C₉H₆FNO | [1][2] |

| Molecular Weight | 163.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 84-88 °C | [1][2] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) | [4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.96 (d, 2H), 7.21 (d, 2H), 4.14 (s, 2H) | [5] |

| ¹³C NMR | Data not available in the searched literature. | |

| Mass Spectrometry (MS) | m/z: 164 (M+H)⁺, 186 (M+Na)⁺ | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks include C=O stretching and C≡N stretching. | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the condensation of a fluorinated benzoic acid derivative with acetonitrile.

Experimental Protocol: Synthesis from Methyl 4-fluorobenzoate and Acetonitrile[4]

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Methyl 4-fluorobenzoate

-

Toluene

-

Acetonitrile

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

-

n-Heptane

-

Hydrochloric acid (or other suitable acid)

Procedure:

-

To a suitable reactor, add methyl 4-fluorobenzoate, toluene, and acetonitrile.

-

Cool the reaction mixture to a temperature between -5 and 0 °C.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF to the cooled mixture, maintaining the temperature between -5 and +5 °C.

-

After the addition is complete, allow the reaction to proceed until completion (monitoring by a suitable analytical technique such as TLC or GC is recommended).

-

Upon completion, quench the reaction by the addition of an aqueous acid (e.g., hydrochloric acid) until the pH is below 5.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water and then brine.

-

Concentrate the organic layer under reduced pressure to remove a portion of the solvent.

-

Add toluene to the residue and heat the mixture to 85-90 °C to obtain a clear solution.

-

Cool the solution to 50-55 °C and add n-heptane to induce precipitation of the product.

-

Further cool the mixture to 20-25 °C and collect the solid product by filtration.

-

Wash the collected solid with n-heptane.

-

Dry the product under vacuum at 40-45 °C to yield this compound.

References

- 1. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Fluorobenzonitrile(1194-02-1) IR Spectrum [m.chemicalbook.com]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 3-(4-fluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-fluorophenyl)-3-oxopropanenitrile, also known as 4-fluorobenzoylacetonitrile, is a chemical compound with the CAS number 4640-67-9. It belongs to the class of aromatic ketones and nitriles. This molecule serves as a versatile intermediate in organic synthesis. For instance, it is a precursor in the synthesis of blonanserin, an antipsychotic medication, and has been utilized in the development of donor materials for organic solar cells. This guide provides a comprehensive overview of its known physical properties, experimental protocols for their determination, and relevant synthesis workflows.

Core Physical and Chemical Properties

The physical and chemical properties of 3-(4-fluorophenyl)-3-oxopropanenitrile are summarized below. The data is a combination of experimental and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1][2] |

| Melting Point | 84-88 °C | [2] |

| Boiling Point | 311.9 °C at 760 mmHg | [2] |

| Appearance | White crystalline powder | [2] |

| LogP | 1.92208 | [2] |

| PSA (Polar Surface Area) | 40.86 Ų | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of 3-(4-fluorophenyl)-3-oxopropanenitrile are not extensively available in the public domain. However, standard methodologies for determining the key physical properties are described below.

Synthesis of 3-(4-halophenyl)-3-oxopropanenitriles (General Procedure)

A common route to synthesize β-ketonitriles like 3-(4-fluorophenyl)-3-oxopropanenitrile involves the condensation of an appropriate ester with acetonitrile. A general procedure is as follows:

-

Preparation of the Reaction Mixture: A solution of ethyl 4-fluorobenzoate (1 equivalent) and acetonitrile (1.5 equivalents) is prepared in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Base: A strong base, typically sodium ethoxide or sodium amide (2 equivalents), is added portionwise to the stirred solution at a reduced temperature (e.g., 0 °C) to facilitate the condensation reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl) to neutralize the base. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-(4-fluorophenyl)-3-oxopropanenitrile.[3]

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For high-purity crystalline solids, the melting range is typically narrow.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring and the methylene protons adjacent to the ketone and nitrile groups. The aromatic protons will likely appear as multiplets in the range of 7.0-8.2 ppm, and the methylene protons as a singlet around 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 180-190 ppm), the nitrile carbon (around 115 ppm), and the aromatic carbons, with their chemical shifts influenced by the fluorine substituent.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance characteristic of the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-(4-fluorophenyl)-3-oxopropanenitrile is expected to show characteristic absorption bands for its functional groups. A strong, sharp peak for the nitrile (C≡N) stretch is anticipated around 2200-2240 cm⁻¹.[4] A strong absorption for the carbonyl (C=O) stretch should appear in the region of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-F stretching vibrations will be present in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. Using a technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at an m/z of approximately 164.15.

Logical Relationships and Workflows

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3-(4-fluorophenyl)-3-oxopropanenitrile.

Caption: General workflow for the synthesis of 3-(4-fluorophenyl)-3-oxopropanenitrile.

Analytical Workflow for Characterization

This diagram outlines the typical analytical workflow for the characterization of the synthesized compound.

Caption: Analytical workflow for the characterization of 3-(4-fluorophenyl)-3-oxopropanenitrile.

References

Spectroscopic Profile of 4-Fluorobenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluorobenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.96 | d | 2H | Aromatic protons ortho to the carbonyl group |

| 7.21 | d | 2H | Aromatic protons meta to the carbonyl group |

| 4.14 | s | 2H | Methylene protons (-CH₂-) |

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the public domain at the time of this report. A computed ¹³C NMR spectrum is available in some databases, but for empirical verification, experimental acquisition is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

No complete experimental IR spectrum for this compound was publicly available. However, based on its structure, the following characteristic absorption peaks are expected:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2250 | C≡N stretch (nitrile) |

| ~1690 | C=O stretch (ketone) |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1230 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows the following characteristic peaks[1]:

| m/z | Ion |

| 164 | [M+H]⁺ |

| 186 | [M+Na]⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific data. The following sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal. The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer is set to scan over an appropriate mass range to detect the molecular ion and its adducts.

Workflow and Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Fluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluorobenzoylacetonitrile. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and visual representations of molecular structure and analytical workflows.

Introduction to this compound and its NMR Spectroscopy

This compound, a fluorinated organic compound, is a valuable building block in medicinal chemistry and materials science. Its structural elucidation is crucial for quality control and for understanding its reactivity. NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. This guide focuses on the ¹H and ¹³C NMR spectra, which provide information about the hydrogen and carbon frameworks of the molecule, respectively.

The structure of this compound, with its aromatic and aliphatic regions, as well as the presence of a fluorine atom, gives rise to a characteristic set of signals in its NMR spectra. Understanding these signals is key to confirming the identity and purity of the compound.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.0 - 8.2 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 | 2H | H-2, H-6 |

| ~7.2 - 7.4 | Triplet | J(H,H) ≈ 8-9 | 2H | H-3, H-5 |

| ~4.1 | Singlet | - | 2H | CH₂ |

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms in the aromatic ring will show splitting due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Splitting (J(C,F), Hz) | Assignment |

| ~186 | - | C=O |

| ~165 | Doublet, J ≈ 250 | C-4 |

| ~136 | Doublet, J ≈ 7 | C-1 |

| ~131 | Doublet, J ≈ 9 | C-2, C-6 |

| ~116 | Doublet, J ≈ 22 | C-3, C-5 |

| ~113 | - | CN |

| ~30 | - | CH₂ |

Note: These are predicted values and may vary slightly in an experimental setting.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] The solvent should not have signals that overlap with the analyte signals.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][4] Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can degrade the quality of the spectrum.

-

Filtration (if necessary) : If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Data Acquisition

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.[1]

-

Tuning and Matching : Tune and match the probe to the ¹H frequency to ensure efficient signal detection.[1]

-

Acquisition Parameters :

-

Pulse Sequence : Use a standard single-pulse sequence.

-

Number of Scans (NS) : Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1) : A delay of 1-2 seconds is generally adequate.

-

Spectral Width (SW) : Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

-

Data Acquisition : Start the acquisition.

-

Data Processing : After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Data Acquisition

-

Instrument Setup : The same sample can be used for ¹³C NMR.

-

Tuning and Matching : Tune and match the probe to the ¹³C frequency.

-

Acquisition Parameters :

-

Pulse Program : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[5]

-

Number of Scans (NS) : A higher number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

Relaxation Delay (D1) : A delay of 2-5 seconds is recommended for more accurate integration, although shorter delays can be used for qualitative spectra.[5]

-

Spectral Width (SW) : Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).[5]

-

-

Data Acquisition : Start the acquisition.

-

Data Processing : Perform Fourier transformation with an appropriate window function (e.g., exponential with 1-2 Hz line broadening), phase correction, and baseline correction.[5] Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Signaling Pathways

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

Predicted ¹³C NMR Signaling and Fluorine Coupling

Caption: Predicted ¹³C signals and their coupling to the fluorine atom.

Experimental Workflow for NMR Analysis

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzoylacetonitrile

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4-Fluorobenzoylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the interpretation of its FT-IR spectrum, outlines a precise experimental protocol, and presents the relationships between the molecule's functional groups and their vibrational frequencies.

Molecular Structure and Key Vibrational Moieties

This compound (C₉H₆FNO) is a multifaceted molecule featuring a ketone, a nitrile, and a fluorinated aromatic ring. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum, allowing for its identification and structural elucidation. The primary vibrational modes are associated with the C=O (carbonyl) stretch, C≡N (nitrile) stretch, aromatic C=C and C-H stretches, aliphatic C-H stretches, and the C-F (carbon-fluorine) stretch.

Caption: Molecular structure of this compound with key functional groups highlighted.

Interpreting the FT-IR Spectrum

The FT-IR spectrum of this compound provides a unique fingerprint based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. The table below summarizes the expected characteristic absorption bands.

Disclaimer: The following table is a representative summary based on established characteristic frequencies for the functional groups present in this compound. Precise peak positions and intensities can vary based on the sample preparation, physical state, and instrumentation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100–3000 | Medium | C-H Stretch | Aromatic C-H stretching vibrations of the benzene ring.[1][2] |

| 2960–2850 | Weak | C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group.[1] |

| 2260–2220 | Strong, Sharp | C≡N Stretch | Characteristic stretching vibration of the nitrile group. For aromatic nitriles, this peak is typically found in the 2240-2220 cm⁻¹ range due to conjugation which weakens the C≡N bond.[3] |

| 1760–1670 | Strong | C=O Stretch | Carbonyl stretching of the ketone group. Conjugation with the aromatic ring typically lowers the frequency to the lower end of this range.[1] |

| 1600–1585 | Medium | C=C Stretch | In-ring carbon-carbon stretching vibrations of the aromatic ring.[2] |

| 1500–1400 | Medium | C=C Stretch | In-ring carbon-carbon stretching vibrations of the aromatic ring.[2] |

| 1470–1350 | Medium | C-H Bend | Scissoring and bending vibrations of the methylene (-CH₂) group. |

| 1250–1100 | Strong | C-F Stretch | Stretching vibration of the carbon-fluorine bond.[4] |

| 900–675 | Strong | C-H Bend (Out-of-Plane) | Out-of-plane bending ("oop") of the aromatic C-H bonds. The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used FT-IR sampling technique that is ideal for the analysis of solid powder samples like this compound due to its minimal sample preparation requirements.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent).

-

An ATR accessory, commonly with a diamond or zinc selenide (ZnSe) crystal.

Procedure:

-

Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its initialization and diagnostic checks. Ensure the ATR accessory is correctly installed in the sample compartment.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Acquire a background spectrum. This scan measures the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the solid and the crystal surface. Do not overtighten.[5]

-

-

Data Acquisition:

-

Initiate the sample scan. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Identify and label the characteristic absorption peaks, referencing the data table for vibrational mode assignments.

-

Workflow and Data Interpretation

The process of FT-IR spectrum analysis follows a logical progression from sample handling to final structural confirmation. This workflow ensures that the data obtained is reliable and the interpretation is accurate.

Caption: Logical workflow for the FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is a powerful and efficient analytical technique for the structural characterization and quality control of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups—the nitrile, carbonyl, fluorinated aromatic ring, and methylene bridge—researchers can confidently identify the compound and assess its purity. The ATR-FTIR method provides a straightforward and reliable protocol for obtaining high-quality spectra from solid samples. This guide serves as a foundational resource for the application of FT-IR spectroscopy in the analysis of this important chemical intermediate.

References

Mass Spectrometry Fragmentation of 4-Fluorobenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 4-Fluorobenzoylacetonitrile. Due to the absence of publicly available experimental mass spectrometry data for this specific compound, this guide leverages established principles of mass spectrometry and the known fragmentation patterns of β-ketonitriles to propose a theoretical fragmentation framework. This document offers valuable insights for the structural elucidation and identification of this compound and related compounds.

Introduction

This compound, also known as 3-Oxo-3-(4-fluorophenyl)propionitrile, is a β-ketonitrile with the chemical formula C₉H₆FNO. Its molecular structure, featuring a 4-fluorobenzoyl group attached to an acetonitrile moiety, suggests several potential fragmentation pathways under electron ionization. Understanding these fragmentation patterns is crucial for its identification and characterization in complex matrices.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum provides a unique "fingerprint" of the compound, enabling its structural elucidation.

Predicted Mass Spectrometry Fragmentation of this compound

While specific quantitative data for this compound is not available in public databases, a theoretical fragmentation pathway can be constructed based on the known behavior of ketones and nitriles in mass spectrometry. The primary fragmentation is expected to be driven by α-cleavage at the carbonyl group, which is a common fragmentation pathway for ketones.

The molecular ion ([M]•+) of this compound would have a mass-to-charge ratio (m/z) of 163.

The predicted major fragmentation pathways are as follows:

-

α-Cleavage adjacent to the carbonyl group (Path A): This involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This is often a dominant fragmentation pathway for ketones. This cleavage would result in the formation of the 4-fluorobenzoyl cation (m/z 123) and a neutral cyanomethyl radical (•CH₂CN). The 4-fluorobenzoyl cation is stabilized by the aromatic ring and is expected to be a prominent peak in the spectrum.

-

α-Cleavage adjacent to the carbonyl group (Path B): This involves the cleavage of the bond between the carbonyl carbon and the fluorophenyl ring. This would lead to the formation of a 4-fluorophenyl radical and the [M - C₆H₄F]⁺ ion (m/z 68). However, the formation of the 4-fluorobenzoyl cation (Path A) is generally more favorable due to its resonance stabilization.

-

Loss of CO: The molecular ion could undergo a rearrangement to lose a neutral carbon monoxide molecule, resulting in a fragment ion at m/z 135.

-

Fragmentation of the 4-fluorobenzoyl cation: The prominent 4-fluorobenzoyl cation (m/z 123) can further fragment by losing a carbon monoxide molecule to form the 4-fluorophenyl cation (m/z 95).

Predicted Fragmentation Pathway Diagram

An In-depth Technical Guide on the Solubility of 4-Fluorobenzoylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Fluorobenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for process optimization, formulation development, and ensuring reaction efficiency. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available qualitative information and presents a comprehensive experimental protocol for its quantitative determination.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

| Solvent Class | Solubility Description |

| Polar Aprotic Solvents | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] |

| Polar Protic Solvents | Soluble in ethanol.[3] It is also soluble in hot ethanol, as indicated by its use in recrystallization procedures. |

| Ketones | Soluble in acetone.[3] |

| Water | Insoluble.[3] |

| Hydrocarbons | A recrystallization process involving the addition of n-hexane to an ethanol solution to induce precipitation suggests it has low solubility in n-hexane. |

This profile suggests that this compound, a polar molecule, is most soluble in polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

The following is a standard laboratory protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials or small Erlenmeyer flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Analytical balance (readable to at least 0.1 mg)

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation is reached.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the collected saturated solution.

-

Evaporate the solvent from the collection vial. This can be done by gentle heating in an oven or under vacuum. Ensure the temperature is below the melting point of this compound (84-88 °C) to avoid decomposition.

-

Once the solvent is completely removed, allow the vial containing the dried solute to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial with the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty collection vial from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution collected.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Logical Relationship of Factors Affecting Solubility

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Fluorobenzoylacetonitrile (CAS No. 4640-67-9), a key intermediate in pharmaceutical synthesis. This document outlines its physical properties, detailed experimental protocols for their determination, and visual workflows to support laboratory procedures.

Physicochemical Data

This compound, also known as 3-(4-Fluorophenyl)-3-oxopropionitrile, is a white to light yellow crystalline solid at room temperature. Its key physical properties are summarized below.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 83 - 88 °C | [1] |

| 83.0 to 87.0 °C | ||

| 85 °C | ||

| Boiling Point | Not reported at standard pressure. | |

| Appearance | White to Light yellow powder to crystal |

Experimental Protocols

The following sections detail standard methodologies for the determination of the melting and boiling points of organic compounds like this compound.

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely powdered using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point liquid.

-

Digital Apparatus: The packed capillary tube is inserted into the heating block of the digital melting point apparatus.

-

-

Heating: The apparatus is heated gently and steadily. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

This micro-scale method is suitable for determining the boiling point of a small quantity of liquid and can be adapted for solids that melt before boiling.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with oil or a beaker of heating oil on a hot plate)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube. The tube is then gently heated until the solid melts.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the molten liquid with the open end down.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in a heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The temperature is increased until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external pressure.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

Synonyms for 4-Fluorobenzoylacetonitrile like 4-Fluorophenacyl cyanide

An In-depth Technical Guide to 4-Fluorobenzoylacetonitrile and Its Synonyms

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various fields. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's nomenclature, physicochemical properties, synthesis protocols, and primary applications, presenting data in a structured and accessible format.

Nomenclature and Identification

This compound is known by several synonyms and is identified by various chemical registry numbers. The consistent naming and identification are crucial for accurate research and chemical sourcing.

| Identifier Type | Value |

| Primary Name | This compound |

| Synonyms | 4-Fluorophenacyl cyanide[1][2][3][4], 3-(4-Fluorophenyl)-3-oxopropanenitrile[1][5], p-Fluorobenzoylacetonitrile[1], 3-(4-Fluorophenyl)-3-oxopropionitrile[6], 3-Oxo-3-(4-fluorophenyl)propionitrile[2][3][4], 4-Fluoro-γ-oxobenzenepropanenitrile[3], alpha-Cyano-4-fluoroacetophenone |

| CAS Number | 4640-67-9[1][2][3][4][5][6] |

| Molecular Formula | C₉H₆FNO[1][3][4][5] |

| MDL Number | MFCD00662062[1][2][3] |

| PubChem ID | 2783172[2] |

| InChI Key | LOJBBLDAJBJVBZ-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in chemical reactions and its suitability for various applications. The following table summarizes its key quantitative properties.

| Property | Value | Notes |

| Molecular Weight | 163.15 g/mol | [1][2][3] |

| Appearance | White to Light yellow powder or crystal | [6] |

| Melting Point | 84-88 °C | [1][3] |

| Boiling Point | 311.9 ± 22.0 °C | Predicted[1] |

| Density | 1.2 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 7.67 ± 0.10 | Predicted[1] |

| Solubility | Soluble in dimethylformamide, dimethyl sulfoxide | [1] |

| Purity | >97% (GC/HPLC) | [1][2][3][6] |

| λmax | 247 nm | In Ethanol[1] |

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been developed. Below are detailed protocols for two common methods.

Synthesis from Methyl 4-Fluorobenzoate and Acetonitrile

This method involves the condensation of an ester with a nitrile using a strong base.[1][7]

Experimental Procedure:

-

Reaction Setup: A reactor is charged with methyl 4-fluorobenzoate (e.g., 29.44 kg), toluene (177 L), and acetonitrile (59 L).[1]

-

Cooling: The reaction mixture is cooled to a temperature range of -5 to 0 °C.[1]

-

Base Addition: A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 40% in THF, 192 L, 2 molar equivalents) is slowly added while maintaining the internal temperature between -5 and +5 °C.[1] The addition line is subsequently flushed with toluene (9 L) to ensure complete transfer.[1]

-

Quenching: The reaction is quenched by the addition of dilute hydrochloric acid, keeping the temperature between -5 and +25 °C, until the pH of the aqueous layer is below 5.[1]

-

Workup and Isolation: The layers are separated, and the lower aqueous layer is discarded.[1] A portion of the solvent is removed by vacuum distillation.[1] Toluene (59 L) is added, and the mixture is heated to 85-90 °C to achieve a homogeneous solution.[1]

-

Crystallization and Purification: The solution is cooled to 50-55 °C, and n-heptane (29 L) is added to induce precipitation.[1] The mixture is further cooled to 20-25 °C.[1] The solid product is isolated by filtration, washed with n-heptane (59 L), and dried under vacuum at 40-45 °C.[1]

Yield and Purity: This protocol typically yields the product in high purity (e.g., 26 kg, 83% yield with 98.7% GC purity).[1]

Synthesis from Malononitrile and Fluorobenzene

This alternative method utilizes a Friedel-Crafts-type acylation reaction.[8][9]

Experimental Procedure:

-

Reactant Preparation: Malononitrile is dissolved in a solvent such as chloroform.[8]

-

Reaction: Fluorobenzene (1.2-2 molar equivalents) and trifluoromethanesulfonic acid (1.1-1.5 molar equivalents) are added to the solution.[8] The reaction is conducted at 70-80 °C for 8-12 hours to yield the crude product.[8]

-

Recrystallization: The crude this compound is dissolved in a heated alcohol (e.g., mass ratio of alcohol to crude product is 1.3-1.8:1).[8] A small-molecule alkane is then added dropwise (e.g., volume ratio of alcohol to alkane is 1:1.6-4) until crystallization is complete.[8]

-

Isolation: The mixture is cooled to 0-10 °C and filtered to obtain the purified this compound.[8]

Caption: General workflow for synthesizing this compound.

Applications in Research and Development

This compound is a versatile building block primarily utilized in the pharmaceutical and agrochemical industries due to the unique properties conferred by its fluorine and nitrile functional groups.[2]

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various biologically active compounds.[2]

-

Antipsychotics: It is used as a reagent in the synthesis of Blonanserin, which acts as a 5-HT2 serotonin and D2 dopamine receptor antagonist.[1]

-

Antimicrobial Agents: The compound is used to prepare pyrazolopyrimidines, which are investigated for their potential as antimicrobial and antioxidant agents.[1]

-

Drug Discovery: The fluorinated aromatic ring often enhances metabolic stability and binding affinity of drug candidates, making this compound a valuable precursor in the development of new anti-inflammatory and analgesic drugs.[2][10]

-

-

Agrochemicals: It serves as an intermediate in the formulation of pesticides and herbicides, where the fluorine substitution can increase the efficacy of the final product.[2]

-

Material Science: Researchers are exploring its use in the creation of advanced materials, including specialized polymers and coatings that may offer enhanced durability.[2]

-

Organic Synthesis: Beyond specific applications, it is a versatile reagent for creating complex molecular architectures through reactions like nucleophilic substitution.[2]

References

- 1. This compound | 4640-67-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 4640-67-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 4640-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CN105272883A - Preparation method for high-purity this compound - Google Patents [patents.google.com]

- 8. CN111233707B - Synthesis and refining method of this compound - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

Molecular formula and weight of 4-Fluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzoylacetonitrile, a key chemical intermediate in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis and purification protocols, and its significant role in the development of biologically active compounds.

Core Compound Data

This compound, also known by its synonyms 3-Oxo-3-(4-fluorophenyl)propionitrile and 4-Fluorophenacyl cyanide, is a versatile building block in organic synthesis.[1][2][3] Its chemical structure, featuring a fluorinated benzene ring, a ketone, and a nitrile group, imparts unique reactivity that is leveraged in the synthesis of more complex molecules.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₆FNO | [1][2][3] |

| Molecular Weight | 163.15 g/mol | [1][2][3] |

| CAS Number | 4640-67-9 | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 80-88 °C | [1][2] |

| Purity | ≥ 97% (HPLC/GC) | [1][2][5] |

| Storage | Room temperature, recommended <15°C in a cool, dark place | [1][5] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |

| H335: May cause respiratory irritation | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |

| P302 + P352: IF ON SKIN: Wash with plenty of water | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

This data is compiled from safety data sheets and should be used for informational purposes. Always consult the specific SDS for complete safety information.[2][5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. Below are representative experimental protocols.

Several synthetic routes to this compound have been reported, with variations in reagents, solvents, and reaction conditions. A common method involves the condensation of a fluorinated benzoic acid derivative with acetonitrile.

Protocol 1: Synthesis from Methyl 4-fluorobenzoate and Acetonitrile [1]

-

Reaction Setup: To a reactor, add methyl 4-fluorobenzoate (1.0 eq), toluene, and acetonitrile (5.9 eq).

-

Cooling: Cool the reaction mixture to a temperature between -5 and 0 °C.

-

Base Addition: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 eq) while maintaining the internal temperature between -5 and +5 °C.

-

Quenching: After the reaction is complete, quench the reaction mixture by adding dilute hydrochloric acid, keeping the temperature between -5 and +25 °C, until the pH is below 5.

-

Work-up: Separate the organic and aqueous layers. The organic layer contains the crude product.

Protocol 2: Synthesis from Malononitrile and Fluorobenzene [6]

-

Reaction Setup: Dissolve malononitrile (1.0 eq) in a suitable solvent such as chloroform.

-

Reagent Addition: Add fluorobenzene (1.2-2.0 eq) and trifluoromethanesulfonic acid (1.1-1.5 eq).

-

Reaction Conditions: Heat the mixture to 80 °C and maintain for 12 hours.

-

Quenching: Pour the reaction mixture into ice water to quench the reaction.

-

Extraction: Separate the organic phase and extract the aqueous phase with dichloromethane. Combine the organic phases to obtain the crude product.

Purification is critical to obtain high-purity material suitable for pharmaceutical applications. Recrystallization is a commonly employed method.

Protocol: Recrystallization [1][6]

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of toluene and n-heptane or an alcohol.[1][6]

-

Crystallization: Cool the solution to induce crystallization. For the toluene/n-heptane system, cooling to 50-55 °C followed by the addition of n-heptane can initiate precipitation.[1] For alcohol-based recrystallization, cooling to 0-10 °C is effective.[6]

-

Isolation: Isolate the solid product by filtration.

-

Washing: Wash the filtered crystals with a cold solvent, such as n-heptane, to remove residual impurities.[1]

-

Drying: Dry the purified product under vacuum at 40-45 °C to yield high-purity this compound.[1]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[7][8]

A notable application is in the synthesis of Blonanserin , an antipsychotic drug that acts as a serotonin 5-HT2 and dopamine D2 receptor antagonist.[1] Furthermore, it is used in the preparation of pyrazolopyrimidines with potential antimicrobial and antioxidant activities.[1] Derivatives of similar fluoro-substituted acrylonitrile compounds have been investigated as microtubule-destabilizing agents for cancer therapy.[9][10]

The following diagram illustrates a typical workflow where this compound is utilized as a key building block.

While this compound itself is an intermediate, its derivatives have shown biological activity. For instance, fluoroaryl-substituted compounds have been investigated for their anticancer properties, which often involve the modulation of key signaling pathways.[11] The diagram below depicts a hypothetical signaling pathway that could be targeted by a drug candidate derived from this scaffold, leading to apoptosis in cancer cells.

References

- 1. This compound | 4640-67-9 [chemicalbook.com]

- 2. 4-氟苯甲酰基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 4640-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN111233707B - Synthesis and refining method of this compound - Google Patents [patents.google.com]

- 7. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Reactivity of 4-Fluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of 4-Fluorobenzoylacetonitrile (4-FBAN). As a crucial intermediate in the synthesis of pharmaceuticals, such as the antipsychotic Blonanserin, and various heterocyclic compounds with potential therapeutic applications, a thorough understanding of its chemical behavior is essential.[1][2] This document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes the fundamental reactivity pathways of this versatile building block.

Physicochemical and Spectroscopic Data

This compound, also known as 3-(4-Fluorophenyl)-3-oxopropanenitrile, is a solid compound at room temperature. Its structure incorporates a ketone, a nitrile, and an activated methylene group, which are central to its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₉H₆FNO | |

| Molecular Weight | 163.15 g/mol | |

| CAS Number | 4640-67-9 | |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 84-88 °C | |

| SMILES String | Fc1ccc(cc1)C(=O)CC#N | |

| InChI Key | LOJBBLDAJBJVBZ-UHFFFAOYSA-N |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the condensation of a 4-fluorobenzoic acid derivative with acetonitrile. The choice of base and solvent system is critical to achieving high yield and purity.

A high-yield method involves the Claisen condensation of methyl 4-fluorobenzoate with acetonitrile using a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS).

Experimental Protocol:

-

Reaction Setup: Charge a suitable reactor with methyl 4-fluorobenzoate (1.0 eq), toluene (approx. 6 L/kg of ester), and acetonitrile (5.9 eq).

-

Cooling: Cool the reaction mixture to a temperature between -5 and 0°C.

-

Base Addition: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 40% in THF, 2.0 eq) to the mixture, ensuring the temperature is maintained between -5 and +5°C.

-

Quenching: After the reaction is complete, quench the mixture by adding dilute hydrochloric acid until the pH of the aqueous layer is below 5.

-

Workup: Separate the organic and aqueous layers. The organic layer is washed and then concentrated by vacuum distillation to remove a portion of the solvent.

-

Crystallization: Add n-heptane to the concentrated toluene solution to induce precipitation of the product.

-

Isolation: Cool the slurry to 20-25°C, isolate the solid product by filtration, wash with n-heptane, and dry under vacuum at 40-45°C.

This method has been reported to yield this compound in 83% yield with a purity of over 98%.

Other reported methods offer alternative conditions or starting materials, which may be suitable for different scales or equipment availability.

| Starting Materials | Base / Catalyst | Key Conditions | Reported Yield / Purity |

| Malononitrile, Fluorobenzene | Trifluoromethanesulfonic acid | Reaction in chloroform at 70-80°C for 8-12 hours. | High conversion rate claimed.[1] |

| Methyl 4-fluorobenzoate, Acetonitrile | Alkali metals (Na, K, Li) | Reaction in acetonitrile, optionally with an ether co-solvent. | > 93% Yield, > 99% Purity.[2] |

| Methyl 4-fluorobenzoate, Acetonitrile | Sodium amide (NaNH₂) | Reaction at room temperature. | Lower yield, difficult purification.[2] |

The following diagram illustrates the key steps in the recommended Claisen condensation synthesis protocol.

Core Reactivity Studies

The reactivity of this compound is dominated by the interplay between its ketone and nitrile functional groups, which activate the intervening methylene (α-carbon) position. This makes it a versatile C-H acid and a valuable precursor for constructing more complex molecular architectures.

The protons on the methylene group are significantly acidic due to the electron-withdrawing effects of both the adjacent benzoyl and nitrile groups. In the presence of a base, 4-FBAN is readily deprotonated to form a resonance-stabilized enolate anion. This enolate is a soft nucleophile, capable of reacting with a wide range of electrophiles at the α-carbon.

The nucleophilic character of the 4-FBAN enolate is exploited in the synthesis of various heterocyclic systems. A prominent example is its role as a key intermediate in the production of the antipsychotic drug Blonanserin. In this synthesis, 4-FBAN undergoes a condensation reaction with cyclooctanone.[4][5] This reaction showcases the addition of the enolate to a carbonyl electrophile, followed by cyclization and dehydration to form a substituted pyridine ring.

This reactivity pattern is general and allows 4-FBAN to be used in the synthesis of other heterocycles, such as pyrazolopyrimidines, which have been investigated for their potential as anticancer and antimicrobial agents.[6][7][8][9][10]

The general reactivity of 4-FBAN can be summarized in the following diagram, highlighting its dual electrophilic and nucleophilic nature.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its core reactivity is defined by the acidic nature of its α-methylene protons, allowing for the formation of a stable nucleophilic enolate. This reactivity has been successfully leveraged in the multi-step synthesis of complex pharmaceutical agents and other bioactive heterocyclic compounds. Furthermore, the presence of an electrophilic carbonyl center provides an alternative reaction pathway. A comprehensive understanding of these reactivity principles is critical for researchers in organic synthesis and drug development to fully exploit the synthetic potential of this important building block.

References

- 1. CN111233707B - Synthesis and refining method of this compound - Google Patents [patents.google.com]

- 2. CN105272883A - Preparation method for high-purity this compound - Google Patents [patents.google.com]

- 3. This compound | 4640-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CN102093289A - New preparation method of Blonanserin intermediate - Google Patents [patents.google.com]

- 5. CN106045909A - Synthetic method for Blonanserin - Google Patents [patents.google.com]

- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Strategic Importance of 4-Fluorobenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzoylacetonitrile, a fluorinated aromatic β-ketonitrile, has emerged as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. This technical guide provides an in-depth exploration of its discovery, historical development, and various synthetic methodologies. Detailed experimental protocols for key synthesis routes are presented, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this document visualizes the primary synthetic workflows using the DOT language to offer a clear graphical representation of the reaction pathways. The core focus remains on the practical application of this compound, particularly its role as a crucial building block in the production of the atypical antipsychotic agent, Blonanserin.

Introduction

This compound, with the chemical formula C₉H₆FNO, is a crystalline solid that has garnered significant attention in the field of medicinal chemistry.[1] Its structure, featuring a 4-fluorophenyl group attached to a β-ketonitrile moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability and binding affinity.[2]

The primary driver for the extensive study and optimization of this compound synthesis has been its role as a key intermediate in the manufacturing of Blonanserin.[1][3] Blonanserin is a second-generation antipsychotic used for the treatment of schizophrenia.[4] Consequently, the development of efficient, high-yield, and high-purity synthetic routes to this compound is of considerable industrial importance.

Discovery and History

The first documented synthesis of this compound appears in a 1979 publication in the Journal of Medicinal Chemistry.[5] In this study, a series of phenyl-substituted benzoylacetonitriles, including the ortho-, meta-, and para-fluoro analogs, were synthesized and evaluated for their anti-inflammatory activity.[5] While the compound itself did not emerge as a therapeutic agent from these initial studies, its successful synthesis laid the groundwork for its later use as a valuable building block in drug discovery and development.

The historical significance of this compound is intrinsically linked to the development of the antipsychotic drug Blonanserin, which was first synthesized in the early 1980s.[4] The demand for a reliable and scalable synthesis of Blonanserin spurred further research into optimizing the production of its key intermediates, including this compound. Over the years, various synthetic methods have been developed and patented, focusing on improving yield, purity, and process safety while reducing costs and environmental impact.[1][3]

Synthetic Methodologies

The synthesis of this compound is predominantly achieved through a Claisen condensation reaction. This reaction involves the condensation of a 4-fluorobenzoate ester with acetonitrile in the presence of a strong base.[6][7] Several variations of this method have been reported, differing in the choice of base, solvent, and reaction conditions.

Claisen Condensation with Alkali Metal Alkoxides or Hydrides

This is the most common and widely reported method for synthesizing this compound. The reaction involves the use of a strong base such as sodium ethoxide, sodium amide, or sodium hydride to deprotonate acetonitrile, which then acts as a nucleophile, attacking the carbonyl group of a 4-fluorobenzoate ester.

Synthesis via Malononitrile

An alternative approach involves the reaction of malononitrile with fluorobenzene in the presence of trifluoromethanesulfonic acid.[3] This method offers a different starting material profile and avoids the use of strong bases like sodium hydride.

Data Presentation

The following tables summarize the quantitative data from various reported synthetic methods for this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Base/Catalyst | Solvent(s) | Yield (%) | Purity (%) | Reference |

| Claisen Condensation | Methyl 4-fluorobenzoate, Acetonitrile | Alkali Metal | Acetonitrile, Ether | > 93 | > 99 | [1] |

| Claisen Condensation | Methyl 4-fluorobenzoate, Acetonitrile | Sodium Amide | Acetonitrile | Lower | Lower | [1] |

| Malononitrile Route | Malononitrile, Fluorobenzene | Trifluoromethanesulfonic acid | Chloroform | ~92 | > 99.8 | [3] |

| J. Med. Chem. 1979 | 4-Fluorobenzoyl chloride, Acetonitrile (via enamine) | - | - | 63 | - | [5] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆FNO | [3] |

| Molecular Weight | 163.15 g/mol | [3] |

| Melting Point | 84-88 °C | [8] |

| Appearance | White to light yellow crystalline powder | [9] |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.96 (d, 2H), 7.21 (d, 2H), 4.14 (s, 2H) | [3] |

| Mass Spectrum (MS) | m/z 164 (MH⁺), 186 (MNa⁺) | [3] |

Experimental Protocols

Protocol 1: High-Purity Synthesis via Claisen Condensation[1]

Materials:

-

Methyl 4-fluorobenzoate

-

Acetonitrile

-

Alkali metal (e.g., Sodium)

-

Absolute Ether (optional)

-

Hydrochloric acid (for workup)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, add acetonitrile (and optionally absolute ether).

-

Carefully add the alkali metal to the solvent to form the corresponding alkoxide or amide base.

-

Cool the reaction mixture to a specified temperature (e.g., 0-5 °C).

-

Slowly add methyl 4-fluorobenzoate to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for a specified time until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Quench the reaction by the slow addition of a dilute acid (e.g., HCl) until the pH is acidic.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain high-purity this compound.

Protocol 2: Synthesis from Malononitrile[3]

Materials:

-

Malononitrile

-

Fluorobenzene

-

Trifluoromethanesulfonic acid

-

Chloroform

-

Ethanol (for recrystallization)

-

n-Hexane (for recrystallization)

Procedure:

-

Dissolve malononitrile in chloroform in a reaction flask.

-

Add fluorobenzene to the solution.

-

Slowly add trifluoromethanesulfonic acid to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and maintain for 8-12 hours.

-

After the reaction is complete, cool the mixture and quench with ice water.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethanol and n-hexane to yield pure this compound as white flaky crystals.

Logical Relationships and Workflows

The synthesis of Blonanserin from this compound involves a multi-step process. The following diagram illustrates the logical progression from the key intermediate to the final API.

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its discovery and the subsequent optimization of its production have been crucial for the commercial viability of important drugs like Blonanserin. The synthetic routes, primarily based on the Claisen condensation, have been refined to achieve high yields and purities. This guide has provided a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The continued exploration of novel and more efficient synthetic pathways for this and similar intermediates will undoubtedly contribute to the advancement of pharmaceutical manufacturing.

References

- 1. CN105272883A - Preparation method for high-purity this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN111233707B - Synthesis and refining method of this compound - Google Patents [patents.google.com]

- 4. CN106045909A - Synthetic method for Blonanserin - Google Patents [patents.google.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 4-Fluorobenzoylacetonitrile from methyl 4-fluorobenzoate

Application Notes: Synthesis of 4-Fluorobenzoylacetonitrile

Introduction